molecular formula C19H18D6N2O6 B602467 Formoterol-D6 (Major) CAS No. 1020719-45-2

Formoterol-D6 (Major)

Cat. No.: B602467
CAS No.: 1020719-45-2
M. Wt: 350.44
InChI Key:
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Description

Formoterol-D6 (Major) is a deuterated form of formoterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used in the treatment of asthma and chronic obstructive pulmonary disease. The deuterated version, Formoterol-D6, is often used in scientific research due to its stable isotope labeling, which allows for more precise analytical studies.

Scientific Research Applications

Formoterol-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Formoterol-D6 is used to study the pharmacokinetics of formoterol in the body, including absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: The compound is used to trace metabolic pathways and identify metabolites of formoterol.

    Analytical Chemistry: Formoterol-D6 is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of formoterol.

    Biomedical Research: The compound is used in studies related to asthma and chronic obstructive pulmonary disease to understand the mechanism of action and therapeutic effects of formoterol.

Mechanism of Action

Target of Action

D,L-Formoterol-D6 primarily targets the beta-2 adrenergic receptors located on the smooth muscle cells of the bronchi. These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation .

Mode of Action

Upon binding to the beta-2 adrenergic receptors, D,L-Formoterol-D6 activates adenylate cyclase through G-protein coupling. This activation increases the levels of cyclic AMP (cAMP) within the cells, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation .

Biochemical Pathways

This dual action helps in reducing inflammation and preventing bronchoconstriction, making it effective in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

D,L-Formoterol-D6 exhibits rapid absorption when inhaled, with a quick onset of action within minutes. It has a long duration of action, typically lasting up to 12 hours. The compound undergoes hepatic metabolism primarily via direct glucuronidation and O-demethylation, followed by renal excretion. Its high lipophilicity contributes to its prolonged action by allowing it to remain in the lipid bilayer of cell membranes .

Result of Action

At the molecular level, the activation of beta-2 adrenergic receptors by D,L-Formoterol-D6 leads to smooth muscle relaxation and bronchodilation. At the cellular level, it reduces the release of inflammatory mediators, thereby decreasing airway inflammation and hyperresponsiveness. Clinically, this results in improved airflow, reduced symptoms of bronchoconstriction, and better overall respiratory function .

Action Environment

Environmental factors such as temperature, humidity, and the presence of pollutants can influence the efficacy and stability of D,L-Formoterol-D6. High temperatures and humidity levels can affect the stability of the inhaled formulation, while pollutants can exacerbate respiratory conditions, potentially requiring higher doses or more frequent administration of the drug .

Biochemical Analysis

Biochemical Properties

D,L-Formoterol-D6 (Major) plays a significant role in biochemical reactions by interacting with β2-adrenergic receptors. These receptors are G protein-coupled receptors that, when activated by D,L-Formoterol-D6 (Major), stimulate the production of cyclic AMP (cAMP) from ATP via the enzyme adenylyl cyclase . This increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation. The compound also interacts with other biomolecules such as G proteins and ion channels, modulating their activity to achieve its therapeutic effects .

Cellular Effects

D,L-Formoterol-D6 (Major) influences various cellular processes, particularly in smooth muscle cells of the respiratory tract. It enhances cell signaling pathways involving cAMP and PKA, leading to the relaxation of bronchial smooth muscle . Additionally, it affects gene expression by modulating the activity of transcription factors that are responsive to cAMP levels. This compound also impacts cellular metabolism by increasing the rate of glycogenolysis and lipolysis, providing energy for cellular functions .

Molecular Mechanism

At the molecular level, D,L-Formoterol-D6 (Major) exerts its effects by binding to β2-adrenergic receptors on the cell surface . This binding activates the receptor, which in turn activates the associated G protein (Gs). The activated G protein stimulates adenylyl cyclase, leading to an increase in cAMP production. Elevated cAMP levels activate PKA, which phosphorylates various proteins involved in muscle relaxation and metabolic regulation . The compound’s high affinity and selectivity for β2-adrenergic receptors ensure its potent and prolonged action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Formoterol-D6 (Major) have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to D,L-Formoterol-D6 (Major) can lead to desensitization of β2-adrenergic receptors, reducing its efficacy . Intermittent use helps maintain its effectiveness by preventing receptor desensitization .

Dosage Effects in Animal Models

The effects of D,L-Formoterol-D6 (Major) vary with different dosages in animal models. At low doses, the compound effectively induces bronchodilation without significant adverse effects . At higher doses, it can cause side effects such as tachycardia, tremors, and hypokalemia due to excessive β2-adrenergic stimulation . These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

D,L-Formoterol-D6 (Major) is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . The compound’s metabolism affects its duration of action and potential interactions with other drugs metabolized by the same enzymes .

Transport and Distribution

Within cells and tissues, D,L-Formoterol-D6 (Major) is transported and distributed via passive diffusion and active transport mechanisms . It binds to plasma proteins, which helps in its distribution throughout the body . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, enhancing its therapeutic effects in the respiratory tract .

Subcellular Localization

D,L-Formoterol-D6 (Major) localizes primarily to the plasma membrane, where it interacts with β2-adrenergic receptors . It may also be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it undergoes metabolic processing . The compound’s subcellular localization is crucial for its activity and function, as it ensures effective receptor binding and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formoterol-D6 involves the incorporation of deuterium atoms into the formoterol molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in formoterol with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of formoterol. For example, deuterated benzyl chloride can be used in the synthesis process to introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of Formoterol-D6 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Formoterol-D6 undergoes various chemical reactions, including:

    Oxidation: Formoterol-D6 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Formoterol-D6 into its reduced forms.

    Substitution: Substitution reactions can replace functional groups in Formoterol-D6 with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Formoterol-D6 can produce formoterol oxides, while reduction can yield reduced formoterol derivatives.

Comparison with Similar Compounds

Formoterol-D6 is compared with other beta2-adrenergic receptor agonists such as salbutamol and terbutaline. While all these compounds act on the same receptor, Formoterol-D6 has a longer duration of action and a more rapid onset of action compared to salbutamol and terbutaline. Additionally, the deuterium labeling in Formoterol-D6 provides advantages in analytical studies, making it a preferred choice for pharmacokinetic and metabolic research .

Similar Compounds

    Salbutamol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

    Terbutaline: Another short-acting beta2-adrenergic receptor agonist with similar uses as salbutamol.

    Budesonide/Formoterol Combination: A combination therapy used for long-term management of asthma and chronic obstructive pulmonary disease.

Formoterol-D6 stands out due to its long-acting properties and the benefits of stable isotope labeling, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-CNHGSDQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661986
Record name N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-45-2
Record name N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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